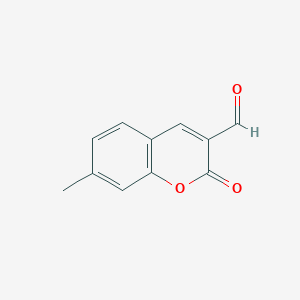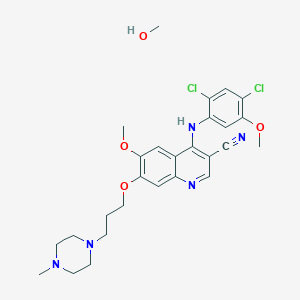
2-Tridecylheptadecanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tridecylheptadecanal is an organic compound with the molecular formula C30H60O. It is a long-chain fatty aldehyde that is part of the alkanal family. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Tridecylheptadecanal can be synthesized through the oxidation of 2-tridecylheptadecanol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically occurs under controlled conditions to prevent over-oxidation.
Industrial Production Methods: In an industrial setting, this compound is produced through the catalytic hydrogenation of corresponding unsaturated fatty aldehydes. This process involves the use of catalysts like palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Tridecylheptadecanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H2) is a common method.
Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Carboxylic acids and ketones are common products.
Reduction: Alcohols are typically formed.
Substitution: Halogenated derivatives are produced.
Wissenschaftliche Forschungsanwendungen
2-Tridecylheptadecanal is used in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Studied for its role in lipid metabolism and cell signaling pathways.
Medicine: Investigated for potential therapeutic properties in treating metabolic disorders.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Tridecylheptadecanal exerts its effects involves its interaction with molecular targets and pathways. It acts as a signaling molecule in lipid metabolism, influencing pathways such as fatty acid synthesis and degradation. The compound interacts with enzymes and receptors involved in these processes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
2-Tridecylheptadecanal is compared with other similar compounds, highlighting its uniqueness:
Tetradecanal: A shorter-chain aldehyde with similar reactivity but different physical properties.
Pentadecanal: Another fatty aldehyde with a slightly shorter chain length, used in similar applications.
Hexadecanal: A fatty aldehyde with one more carbon atom, differing in its chemical behavior and applications.
These compounds share similarities in their chemical structure and reactivity but differ in their chain length and specific applications.
Eigenschaften
CAS-Nummer |
922163-82-4 |
|---|---|
Molekularformel |
C30H60O |
Molekulargewicht |
436.8 g/mol |
IUPAC-Name |
2-tridecylheptadecanal |
InChI |
InChI=1S/C30H60O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-30(29-31)27-25-23-21-19-17-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |
InChI-Schlüssel |
RUSZAJWTXZAFHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(CCCCCCCCCCCCC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Methyl-1-(4-methylphenyl)prop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172976.png)





![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile)](/img/structure/B15173011.png)
![[4-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B15173026.png)




![3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane](/img/structure/B15173047.png)
![4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B15173059.png)
